4-(2H-tetrazol-5-yl)morpholine

Übersicht

Beschreibung

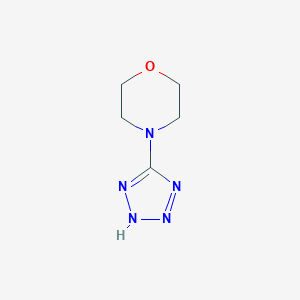

4-(2H-tetrazol-5-yl)morpholine is a heterocyclic compound that features a tetrazole ring attached to a morpholine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-tetrazol-5-yl)morpholine typically involves the reaction of morpholine with a tetrazole precursor. One common method is the reaction of morpholine with 5-chlorotetrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of sodium azide and a suitable nitrile precursor to form the tetrazole ring, which is then reacted with morpholine. This method often requires the use of a catalyst such as zinc chloride and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2H-tetrazol-5-yl)morpholine undergoes a variety of chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form various oxidized derivatives.

Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tetrazole N-oxides, while reduction can produce morpholine-substituted amines. Substitution reactions can lead to a variety of functionalized tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2H-tetrazol-5-yl)morpholine has been investigated as a potential scaffold for drug development due to its bioisosteric properties. Its structural similarity to other biologically active compounds allows it to mimic natural substrates, making it a candidate for enzyme inhibition studies. For instance, tetrazole derivatives have shown promise in developing antihypertensive agents and other therapeutic drugs by acting on angiotensin receptors .

Biochemical Studies

The compound's ability to enhance the charging of protein complexes during mass spectrometry indicates its potential role in studying protein-ligand interactions. This application is crucial for understanding enzyme mechanisms and developing inhibitors for various diseases. The tetrazole moiety can also participate in hydrogen bonding, which is essential for stabilizing protein structures.

Material Science

In materials science, this compound can be utilized in the development of polymers and hydrogels that respond to environmental stimuli. Its unique chemical properties allow it to form networks that can be used in drug delivery systems or responsive materials for sensors.

Case Study 1: Drug Development

Research has demonstrated that substituting traditional functional groups with tetrazole rings can significantly enhance the pharmacokinetic properties of drugs. A study focused on synthesizing tetrazole-containing antihypertensive agents showed improved binding affinity to angiotensin II receptors compared to their non-tetrazole counterparts. This highlights the importance of this compound in creating more effective therapeutic agents .

Case Study 2: Protein Interaction Studies

In a biochemical analysis using electrospray ionization mass spectrometry, this compound was found to stabilize noncovalent complexes of myoglobin, suggesting its utility in studying protein dynamics and interactions under various conditions. This application could lead to advancements in understanding diseases related to protein misfolding or aggregation.

Wirkmechanismus

The mechanism of action of 4-(2H-tetrazol-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

4-(2H-tetrazol-5-yl)morpholine can be compared with other tetrazole-containing compounds, such as:

5-(morpholin-4-yl)-1H-tetrazole: Similar in structure but differs in the position of the tetrazole ring attachment.

5-(morpholin-4-yl)-2H-tetrazole: Another isomer with different biological and chemical properties.

Tetrazole derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole, which have different substituents on the tetrazole ring.

The uniqueness of this compound lies in its specific combination of the tetrazole and morpholine rings, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives.

Biologische Aktivität

4-(2H-tetrazol-5-yl)morpholine is a heterocyclic compound that combines a morpholine ring with a tetrazole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The tetrazole ring is particularly notable for its stability and ability to engage in various chemical reactions, making it a valuable component in medicinal chemistry and drug design.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A tetrazole ring , known for its diverse biological activities.

- A morpholine ring , which enhances solubility and bioavailability.

Tetrazole derivatives like this compound interact with various biological targets through non-covalent interactions. They can act as bioisosteres of carboxylic acids, influencing enzyme activity and receptor binding. The biochemical pathways involved include:

- Antimicrobial activity : Targeting bacterial enzymes.

- Anticancer properties : Inducing apoptosis in cancer cells.

- Anti-inflammatory effects : Modulating inflammatory pathways.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of this compound. Below is a summary of key findings:

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study assessed the compound's effectiveness against multi-drug resistant bacteria. Results indicated that it inhibited bacterial growth at low concentrations (IC50 values ranging from 10 to 50 µg/mL) across different strains.

-

Anticancer Activity :

- In vitro tests against various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induced apoptosis with IC50 values between 20 to 100 µM, highlighting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- Research demonstrated that treatment with this compound reduced TNF-alpha levels by up to 50% in LPS-stimulated macrophages, indicating significant anti-inflammatory properties.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Tetrazolate anions exhibit higher lipid solubility compared to traditional carboxylic acids, facilitating cellular penetration and enhancing bioavailability.

Future Directions

The ongoing research into this compound indicates several promising avenues for future investigation:

- Development of Derivatives : Synthesizing novel derivatives to enhance potency and selectivity against specific targets.

- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.

Eigenschaften

IUPAC Name |

4-(2H-tetrazol-5-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-3-11-4-2-10(1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBHSAXFHWPZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371780 | |

| Record name | 4-(2H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133237-33-9 | |

| Record name | 4-(2H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.